2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dihydropyridazinone core
Preparation Methods
The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group using a chlorinating agent.
Formation of the dihydropyridazinone core: This is typically done through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions.
Final coupling: The final step involves coupling the oxadiazole and dihydropyridazinone moieties under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.
Chemical Reactions Analysis
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The oxadiazole ring and dihydropyridazinone core may contribute to binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one include:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a triazole ring instead of an oxadiazole ring and has different substituents, leading to distinct chemical and biological properties.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-13-5-7-14(8-6-13)17-9-10-19(26)25(23-17)12-18-22-20(24-27-18)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBOLXVTWQHNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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